molecular formula C13H17N3 B1318176 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS No. 295790-48-6

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Cat. No.: B1318176
CAS No.: 295790-48-6
M. Wt: 215.29 g/mol
InChI Key: SGSHCWRNRXJLTC-UHFFFAOYSA-N
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Description

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core with a piperidine ring and a methyl group attached.

Biochemical Analysis

Biochemical Properties

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium channels, potentially acting as a blocker. This interaction can influence the activity of these channels, affecting the flow of ions across cell membranes. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, thereby modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with sodium channels can alter the electrical activity of cells, which is crucial for processes such as muscle contraction and neurotransmission. Furthermore, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as sodium channels, and inhibit their activity. This inhibition can lead to changes in ion flow and cellular excitability. Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes, which in turn affects metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating ion channel activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may involve processes such as oxidation, reduction, and conjugation, which are mediated by specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within specific tissues. The distribution of this compound can influence its accumulation and activity in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, thereby influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperidine rings .

Scientific Research Applications

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the piperidine ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

6-methyl-2-piperidin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHCWRNRXJLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588645
Record name 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295790-48-6
Record name 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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